(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid” is a chemical compound. It is also known by other names such as ZINC283147, STK413204, AKOS025244726, CS-0237210, and 2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The compound contains an amide group and a carboxylic acid group, which are reactive and can participate in various chemical reactions .Scientific Research Applications
Enantioselective Modulation of Receptors
The compound (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid has been investigated for its role in the enantioselective modulation of metabotropic glutamate receptor subtype 4 (mGluR4). Research shows that the enantiomers of this compound exhibit varying degrees of potency in receptor modulation, with one enantiomer showing higher potency than the racemic mixture (Christov et al., 2011).
Supramolecular Chemistry and Molecular Interactions
Studies on the molecular interactions of this compound with other compounds have been performed. This includes an investigation into the structural characteristics and hydrogen bonding patterns of related compounds, which are crucial for understanding their chemical properties and potential applications (Smith & Wermuth, 2012).
Chirality and Drug Discovery
The study of chirality, particularly in compounds like this compound, is significant in drug discovery. Research demonstrates how molecular chirality and specific conformations can contribute to the functionality of compounds in biological systems and can be a basis for developing new pharmaceuticals (Christov et al., 2011).
Synthesis and Characterization
There is ongoing research into the synthesis and characterization of derivatives of this compound. This includes studies on the structural elucidation of these compounds through methods like X-ray crystallography, which is fundamental for understanding their potential applications (Özer et al., 2009).
Asymmetric Synthesis and Biocatalysis
Asymmetric synthesis using enantiomerically pure starting materials like this compound is a key area of interest. This approach is crucial for creating chiral compounds with specific configurations, which have applications in pharmaceutical development (Sato et al., 2016).
Analytical and Detection Techniques
Research into analytical techniques involving this compound is significant for the detection and quantification of related metabolites. These techniques are essential for various applications, including environmental monitoring and pharmacokinetics (Arrebola et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.